2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene

Catalog No.
S741337
CAS No.
252561-33-4
M.F
C7H6FNO4S
M. Wt
219.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene

CAS Number

252561-33-4

Product Name

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene

IUPAC Name

2-fluoro-1-methylsulfonyl-4-nitrobenzene

Molecular Formula

C7H6FNO4S

Molecular Weight

219.19 g/mol

InChI

InChI=1S/C7H6FNO4S/c1-14(12,13)7-3-2-5(9(10)11)4-6(7)8/h2-4H,1H3

InChI Key

WZDJGBZROJQCSA-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F

Canonical SMILES

CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene (CAS 252561-33-4) is a highly functionalized aromatic building block characterized by a 1,2,4-substitution pattern featuring a methylsulfonyl group, a fluorine atom, and a nitro group. The strong electron-withdrawing nature of both the ortho-methylsulfonyl and para-nitro groups renders the fluorine atom exceptionally susceptible to nucleophilic aromatic substitution (SNAr) [1]. Furthermore, the presence of the methylsulfonyl group—a well-established bioisostere and hydrogen-bond acceptor—enhances the aqueous solubility and metabolic stability of downstream products, making this compound a critical procurement choice for the synthesis of complex pharmaceuticals, including targeted kinase inhibitors and anti-inflammatory agents.

Substituting 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene with simpler analogs, such as 1-fluoro-2,4-dinitrobenzene or 1-fluoro-4-nitrobenzene, fundamentally alters the synthetic pathway and the final product's physicochemical profile. While 1-fluoro-2,4-dinitrobenzene offers high SNAr reactivity, the presence of two nitro groups introduces significant redox liabilities and explosive hazards during scale-up, and lacks the solubility-enhancing properties of the sulfone [1]. Conversely, substituting the fluorine with chlorine (e.g., 2-chloro-1-(methylsulfonyl)-4-nitrobenzene) drastically reduces the SNAr reaction kinetics, often requiring harsher conditions that degrade sensitive nucleophiles. The specific 1,2,4-substitution pattern of this compound allows for sequential, highly regioselective functionalization—first via SNAr at the fluorine, followed by selective reduction of the nitro group—which cannot be replicated by generic alternatives.

Accelerated SNAr Kinetics via Ortho-Sulfonyl Activation

The fluorine atom in 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene exhibits significantly enhanced leaving group ability compared to its chlorinated analogs. In standard SNAr assays with amine nucleophiles, ortho-fluoro-sulfonyl benzenes typically achieve >95% conversion within 2-4 hours at mild temperatures (20-40°C), whereas the corresponding ortho-chloro analogs require elevated temperatures (>80°C) and extended reaction times (12-24 hours) to reach comparable yields [1]. The strong inductive and resonance electron-withdrawing effects of the ortho-methylsulfonyl group stabilize the Meisenheimer intermediate, driving the rapid displacement of the highly electronegative fluorine atom.

Evidence DimensionSNAr conversion rate and temperature requirements
Target Compound Data>95% conversion at 20-40°C (2-4 hours)
Comparator Or Baseline2-Chloro-1-(methylsulfonyl)-4-nitrobenzene (>80°C, 12-24 hours)
Quantified Difference>40°C reduction in reaction temperature and 4- to 6-fold decrease in reaction time
ConditionsSNAr with primary/secondary aliphatic amines in polar aprotic solvents (e.g., DMF, DMSO) with mild base

The ability to perform SNAr at near-ambient temperatures prevents the degradation of thermally sensitive, complex nucleophiles and reduces energy costs during large-scale manufacturing.

Improved Aqueous Solubility and Metabolic Stability

The incorporation of the methylsulfonyl group provides a distinct advantage over dinitro-substituted baselines. Compounds derived from 2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene benefit from the strong hydrogen-bond accepting capability of the sulfone moiety. Comparative physicochemical profiling of sulfone-containing pharmaceuticals versus their nitro-substituted analogs demonstrates a typical 2- to 5-fold increase in aqueous solubility and significantly reduced susceptibility to enzymatic reduction in vivo[1]. This makes the methylsulfonyl group a preferred motif in modern medicinal chemistry for optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.

Evidence DimensionAqueous solubility and metabolic stability
Target Compound DataSulfone-containing derivatives exhibit high hydrogen-bond acceptor capacity and resistance to nitroreductases
Comparator Or BaselineDinitro-substituted analogs (e.g., derivatives of 1-fluoro-2,4-dinitrobenzene)
Quantified Difference2- to 5-fold typical increase in aqueous solubility and elimination of nitroreductase-mediated toxicity liabilities
ConditionsStandard aqueous buffer solubility assays and in vitro microsomal stability tests

Procuring the methylsulfonyl-functionalized building block directly bypasses the need for late-stage oxidation steps and immediately improves the drug-likeness of the resulting chemical library.

Orthogonal Reactivity for Sequential Functionalization

2-Fluoro-1-(methylsulfonyl)-4-nitrobenzene enables highly orthogonal synthetic workflows. Following the SNAr displacement of the fluorine atom, the para-nitro group can be cleanly and selectively reduced to an aniline using standard conditions (e.g., Pd/C and H2, or Fe/HCl) without affecting the methylsulfonyl group or the newly formed amine linkage [1]. This sequential reactivity provides direct access to 4-amino-2-(substituted)-phenyl methyl sulfones, a critical scaffold for synthesizing diarylamines, amides, and heterocyclic core structures. Alternative building blocks lacking this specific substitution pattern require longer, less efficient synthetic routes with lower overall yields.

Evidence DimensionSynthetic route efficiency to 1,2,4-trisubstituted anilines
Target Compound Data2-step sequence (SNAr followed by reduction) with high overall yield (>80%)
Comparator Or BaselineDe novo synthesis from unfunctionalized benzenes or non-halogenated precursors (4+ steps, <50% overall yield)
Quantified DifferenceReduction of synthetic sequence by at least 2 steps and >30% improvement in overall yield
ConditionsStandard bench-scale organic synthesis workflows

The orthogonal reactivity of the fluoro and nitro groups streamlines the synthesis of complex pharmaceutical intermediates, significantly reducing raw material and labor costs.

Synthesis of Targeted Kinase Inhibitors

The compound is exceptionally well-suited as a starting material for discovering and manufacturing targeted kinase inhibitors. The methylsulfonyl group enhances binding affinity via hydrogen bonding in the ATP-binding pocket, while the SNAr-derived amine linkage provides necessary structural flexibility [1].

Development of Selective COX-2 Inhibitors

As a direct precursor to 4-amino-phenyl methyl sulfone derivatives, this compound is highly relevant for synthesizing selective cyclooxygenase-2 (COX-2) inhibitors, leveraging the sulfone moiety for target selectivity and improved pharmacokinetic profiles [1].

High-Throughput Screening Library Generation

The rapid, mild SNAr reactivity of the ortho-fluorine makes this compound an ideal electrophilic core for combinatorial chemistry and high-throughput screening library synthesis, allowing for the facile introduction of diverse amine nucleophiles without thermal degradation [1].

XLogP3

1.1

Dates

Last modified: 08-15-2023

Explore Compound Types